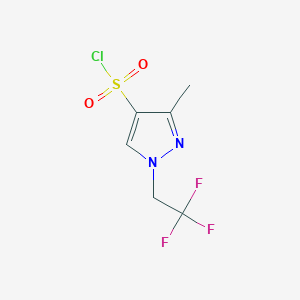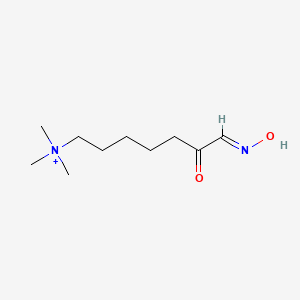![molecular formula C26H20BNO2 B11710586 {4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid](/img/structure/B11710586.png)
{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid is an organic compound with the molecular formula C22H18BNO2. This compound is characterized by the presence of boronic acid and naphthalene groups, making it a valuable intermediate in organic synthesis and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid typically involves the reaction of N-(4-bromophenyl)-N-phenyl-1-naphthylamine with triisopropyl borate in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can participate in substitution reactions, particularly in the presence of halogens or other electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like bromine. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.
Biology: The compound is studied for its potential interactions with biological molecules and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or diagnostic tool.
Industry: It is used in the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The mechanism of action of {4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid involves its interaction with specific molecular targets. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The naphthalene groups contribute to the compound’s stability and reactivity .
Comparison with Similar Compounds
Similar Compounds
4-(2-Naphthyl)phenylboronic acid: Similar in structure but with different substitution patterns on the naphthalene ring.
4-(1-Naphthyl)phenylboronic acid: Another similar compound with a different naphthalene substitution.
Naphthopyrans: Compounds with similar photochromic properties but different core structures.
Uniqueness
{4-[(Naphthalen-1-yl)(naphthalen-2-yl)amino]phenyl}boronic acid is unique due to its specific combination of boronic acid and naphthalene groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .
Properties
Molecular Formula |
C26H20BNO2 |
|---|---|
Molecular Weight |
389.3 g/mol |
IUPAC Name |
[4-[naphthalen-1-yl(naphthalen-2-yl)amino]phenyl]boronic acid |
InChI |
InChI=1S/C26H20BNO2/c29-27(30)22-13-16-23(17-14-22)28(24-15-12-19-6-1-2-8-21(19)18-24)26-11-5-9-20-7-3-4-10-25(20)26/h1-18,29-30H |
InChI Key |
VBWQGYRISHBGSI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{(1E)-1-(4-fluorophenyl)-3-[(4-methylphenyl)amino]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11710507.png)
![4-[(2E)-2-(2-bromobenzylidene)hydrazinyl]-6-(morpholin-4-yl)-N-phenyl-1,3,5-triazin-2-amine](/img/structure/B11710511.png)

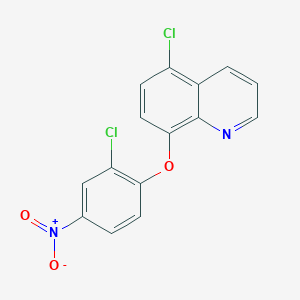
![Methyl 2-[(4-nitrophenyl)formamido]propanoate](/img/structure/B11710525.png)
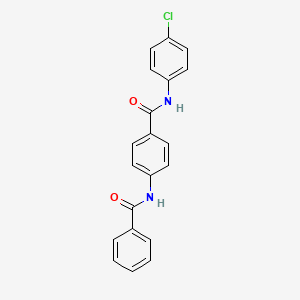
![N'~1~-[(3E)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-N'~4~-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]butanedihydrazide](/img/structure/B11710544.png)
![Diethyl [2,2,2-trichloro-1-(2-methylpropanamido)ethyl]phosphonate](/img/structure/B11710549.png)
![N-[(1E,2E)-3-(4-bromophenyl)prop-2-en-1-ylidene]-2-phenyl-1,3-benzoxazol-5-amine](/img/structure/B11710565.png)
![3,4-Dimethoxy-N-(2,2,2-trichloro-1-{[(2,4,6-trichlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11710572.png)
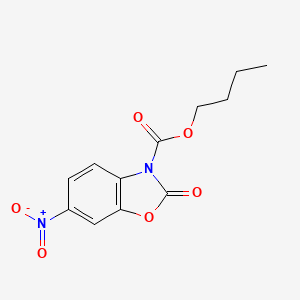
![4-[5-(4-Pentylphenyl)pyridin-2-yl]benzonitrile](/img/structure/B11710579.png)
